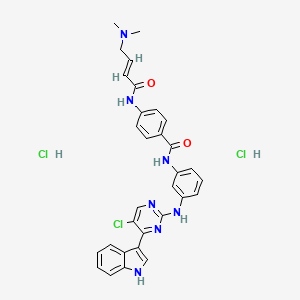

THZ1 Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

THZ1 2HClの合成は、コア構造の調製から始まり、さまざまな官能基の導入を経て、複数段階で行われます。主なステップには以下が含まれます。

コア構造の形成: これは、5-クロロ-4-(1H-インドール-3-イル)ピリミジンとアニリン誘導体を特定の条件下で反応させて、コア構造を形成することを伴います。

官能基の導入: コア構造はその後、さまざまな化学反応を通じて、ジメチルアミノ基やベンザミド基などの官能基を導入することで修飾されます.

工業生産方法

THZ1 2HClの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 この化合物は通常、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

THZ1 2HClは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、この化合物に存在する官能基を修飾するために使用できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応は通常、所望の結果を確実に得るために、制御された温度とpH条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたTHZ1 2HClのさまざまな誘導体が含まれます。 これらの誘導体は、さまざまな生物活性と特性を持つ可能性があり、さらなる研究に役立ちます .

科学研究への応用

THZ1 2HClは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

THZ1 2HCl has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the role of cyclin-dependent kinase 7 in various chemical processes.

Biology: THZ1 2HCl is used to investigate the biological functions of cyclin-dependent kinase 7 and its role in cell cycle regulation and transcription.

Medicine: The compound has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

THZ1 2HClは、サイクリン依存性キナーゼ7の正準キナーゼドメインの外側に位置するユニークなシステイン残基に共有結合することで、その効果を発揮します。この結合は、サイクリン依存性キナーゼ7のキナーゼ活性を阻害し、RNAポリメラーゼII媒介転写の抑制につながります。 この化合物は、他のサイクリン依存性キナーゼのリン酸化にも影響を与え、細胞周期をさらに混乱させ、細胞死につながります .

類似化合物との比較

類似化合物

THZ1 2HClに類似した化合物には、以下のようなものがあります。

THZ1: サイクリン依存性キナーゼ7の選択的で強力な共有結合阻害剤。

THZ1-R: THZ1の誘導体で、同様の阻害特性を持っています。

CDK8-IN-4: サイクリン依存性キナーゼ8の阻害剤で、同様の構造的特徴を持っています.

独自性

THZ1 2HClは、サイクリン依存性キナーゼ7に選択的かつ共有結合的に結合し、正準キナーゼドメインの外側のリモートシステイン残基を標的にできるという点でユニークです。 この独自の作用機序は、高い選択性と効力を提供し、研究と潜在的な治療用途のための貴重なツールとなっています .

生物活性

THZ1 Dihydrochloride is a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in the regulation of transcription and cell cycle progression. This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly those driven by MYC oncogenes.

THZ1 functions primarily by covalently binding to CDK7, leading to the inhibition of its kinase activity. This inhibition results in the disruption of RNA polymerase II (RNAPII) phosphorylation, thereby affecting transcriptional regulation. The compound has been shown to induce apoptosis in multiple cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : THZ1 treatment causes arrest at the G2/M phase of the cell cycle, significantly reducing cell proliferation. For instance, in B-cell acute lymphocytic leukemia (B-ALL) cells, THZ1 induced a concentration-dependent cell cycle arrest and apoptosis by downregulating key cell cycle-related genes (CDK1, CDK2, CDK6) and upregulating cell cycle inhibitors (CDKN1A, CDKN1B) .

- Induction of Apoptosis : High concentrations of THZ1 have been shown to activate apoptotic pathways. In B-ALL cells, THZ1 treatment increased apoptotic rates significantly compared to controls . The compound also downregulated anti-apoptotic proteins such as MCL-1 and BCL-xL, which are critical for cancer cell survival .

Efficacy in Various Cancer Types

THZ1 has demonstrated efficacy across a range of malignancies:

- B-Cell Acute Lymphoblastic Leukemia (B-ALL) : THZ1 induced apoptosis and disrupted metabolic pathways in B-ALL cells. The half-maximal inhibitory concentration (IC50) values for B-ALL cell lines were reported as 101.2 nM for NALM6 and 26.26 nM for REH .

- Multiple Myeloma : In studies involving multiple myeloma (MM) cells, THZ1 exhibited low nanomolar IC50 values (<300 nM) and significantly increased cell death through mechanisms involving c-MYC downregulation and DNA damage response activation .

- Neuroblastoma : The compound effectively suppressed MYCN expression in neuroblastoma cells, leading to reduced tumor growth in xenograft models .

Table 1: Summary of THZ1 Biological Activity Across Different Cancers

Case Studies

Several studies have highlighted the clinical potential of THZ1:

- Study on B-ALL : A study published in Nature demonstrated that THZ1 could effectively induce apoptosis in primary B-ALL cells from patients, suggesting its potential as a therapeutic agent for this aggressive leukemia subtype .

- Multiple Myeloma Research : Another investigation revealed that THZ1 improved survival rates in systemic MM xenograft models while exhibiting minimal toxicity. This study emphasized the compound's ability to synergize with other treatments like carfilzomib .

特性

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。